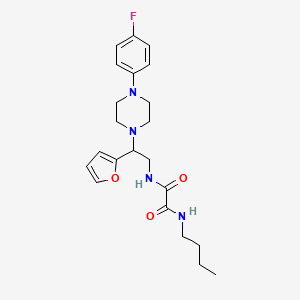
N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as F13714 and has been found to exhibit promising properties that make it a potential candidate for drug development.
科学的研究の応用
Pharmacological Evaluation
Research has been conducted on the synthesis and pharmacological evaluation of novel derivatives related to N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide. These compounds have been tested for antidepressant and antianxiety activities. Studies have demonstrated that certain compounds reduced the duration of immobility times in albino mice, suggesting potential antidepressant properties, and also exhibited significant antianxiety activity (Kumar et al., 2017).
Neuroleptic Potential
Some derivatives have been studied for their potential as antipsychotic agents. They were evaluated for their affinity for dopamine and serotonin receptors. Findings suggest that these compounds might be effective as neuroleptic drugs due to their selective receptor affinities (Raviña et al., 2000).
Antibacterial and Anthelmintic Activity
Research on the synthesis and biological evaluation of certain derivatives has revealed potential antibacterial and anthelmintic activities. One study found that a synthesized compound exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
PET Imaging Applications
Derivatives of this compound have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. These compounds could potentially be used in the study of neurodegenerative diseases such as Alzheimer’s disease (Lee et al., 2022).
Synthesis and Structure Analysis
Several studies focus on the synthesis and crystal structure analysis of derivatives. These studies are important for understanding the chemical properties and potential applications in pharmaceuticals (Gumireddy et al., 2021).
特性
IUPAC Name |
N-butyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-2-3-10-24-21(28)22(29)25-16-19(20-5-4-15-30-20)27-13-11-26(12-14-27)18-8-6-17(23)7-9-18/h4-9,15,19H,2-3,10-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPIAULQUTIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)
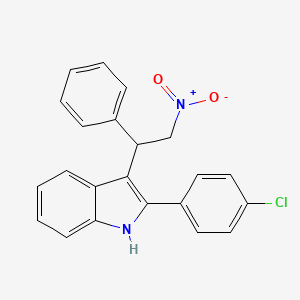
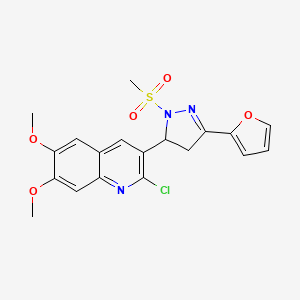
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
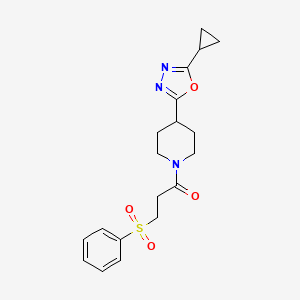
![N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2626632.png)
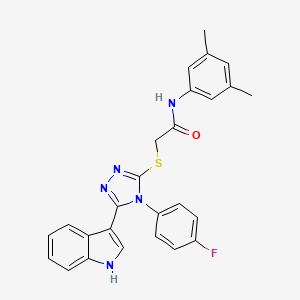
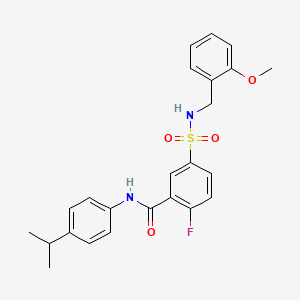
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2626638.png)
![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)
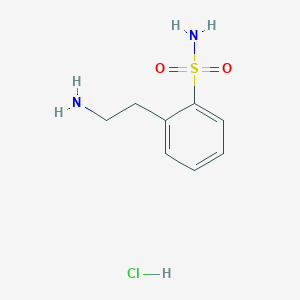
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2626643.png)
![4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine](/img/structure/B2626645.png)